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molecular formula C9H11N5O B8660549 1-(4-methoxy-benzyl)-1H-tetrazol-5-ylamine

1-(4-methoxy-benzyl)-1H-tetrazol-5-ylamine

Cat. No. B8660549
M. Wt: 205.22 g/mol
InChI Key: PGOYNEAPOIJUIS-UHFFFAOYSA-N
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Patent
US08642635B2

Procedure details

Next, to a suspension of 1-(4-methoxy-benzyl)-1H-tetrazol-5-ylamine (600 mg, 2.92 mmol) in MeOH (10 mL) were added paraformaldehyde (132 mg, 4.39 mmol) and sodium methoxide (632 mg, 25 wt % in MeOH). The mixture was refluxed for 30 min until the suspension turned into a clear solution. The mixture was cooled to room temperature and sodium borohydride (332 mg, 8.77 mmol) was added portionwise. The reaction mixture was refluxed again for 15 min. After cooled to room temperature, the reaction was quenched with H2O. The mixture was diluted with EtOAc, partially concentrated, and washed with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: 10% MeOH in DCM) to give [1-(4-methoxy-benzyl)-1H-tetrazol-5-yl]-methyl-amine (0.63 g). 1H NMR (400 MHz, CDCl3) δ 3.00 (d, 3H, J=5.3 Hz), 3.61 (bs, 1H), 3.82 (s, 3H), 5.25 (s, 2H), 6.91 (d, 2H, J=8.8 Hz), 7.16 (d, 2H, J=8.8 Hz); MS: m/z (MH+) 220.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
632 mg
Type
reactant
Reaction Step Two
Quantity
332 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][N:8]2[C:12]([NH2:13])=[N:11][N:10]=[N:9]2)=[CH:5][CH:4]=1.[CH2:16]=O.C[O-].[Na+].[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]([NH:13][CH3:16])=[N:11][N:10]=[N:9]2)=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=NN=C2N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
C=O
Name
sodium methoxide
Quantity
632 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
332 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min until the suspension
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed again for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: 10% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=NN=C2NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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